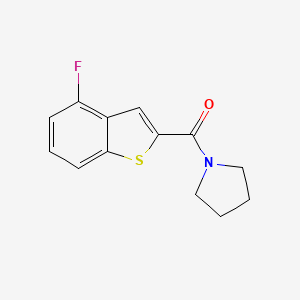

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are often used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .

Synthesis Analysis

The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The structures of synthetic derivatives are usually confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve various methods, including using nanocatalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various methods. For example, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .Applications De Recherche Scientifique

Antimicrobial Potential

Compounds similar to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide have shown promising results as antimicrobial agents. Their structure allows them to interact with bacterial cells and inhibit growth or kill the bacteria outright .

Anti-tubercular Activity

Derivatives of this compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. The compound’s ability to interfere with the bacteria’s metabolism makes it a potential candidate for tuberculosis treatment .

Antioxidant Properties

Some derivatives have been evaluated for their antioxidant potential and have shown good scavenging potential, which is comparable to ascorbic acid (vitamin C). This indicates that the compound could be used in oxidative stress-related conditions .

Cancer Research

The compound’s derivatives have been used in cell viability assays, such as the MTT assay, to determine their effectiveness in killing cancer cells or inhibiting their growth .

DNA Interaction Studies

Studies involving thermal denaturation of DNA have utilized similar compounds to understand the interaction between small molecules and DNA, which is crucial for developing new drugs .

Synthesis of Polycyclic Heterocyclic Compounds

The compound has been used as a precursor for designing polycyclic heterocyclic compounds, which are important in pharmaceutical chemistry for creating complex structures with potential therapeutic effects .

Mécanisme D'action

While the specific mechanism of action for “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is not known, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(13-10-16-3-4-18-13)19-8-11-6-12(9-17-7-11)14-2-1-5-21-14/h1-7,9-10H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOMJFDKQQXARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)

![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2968338.png)

![2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B2968341.png)

![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)

![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)